molecular formula C24H26N2O4 B11300855 2-[3-(Dimethylamino)propyl]-1-(3-hydroxyphenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

2-[3-(Dimethylamino)propyl]-1-(3-hydroxyphenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Número de catálogo: B11300855
Peso molecular: 406.5 g/mol
Clave InChI: YRKBBNSIMMLVSP-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Table 1: Key Structural Features

Feature Description
Core structure Chromeno[2,3-c]pyrrole-3,9-dione
Position 1 substituent 3-Hydroxyphenyl
Position 2 substituent 3-(Dimethylamino)propyl
Chromene substitutions Methyl groups at C6 and C7
Molecular formula C₂₇H₂₉N₃O₄
Molecular weight 459.5 g/mol (calculated)

This substitution pattern enhances both hydrophilicity (via the phenolic -OH and dimethylamino groups) and lipophilicity (via aromatic and alkyl components), creating a balanced solubility profile.

Historical Development in Chromeno[2,3-c]pyrrole Chemistry

Chromeno[2,3-c]pyrrole derivatives emerged as a focus of synthetic organic chemistry in the early 2000s, driven by their structural novelty and potential bioactivity. Key milestones include:

  • Synthetic Methodologies : Early routes relied on multicomponent reactions combining aryl aldehydes, amines, and methyl o-hydroxybenzoylpyruvate derivatives. These one-pot procedures enabled efficient construction of the chromeno-pyrrole core while allowing modular substitution.
  • Structural Diversification : By 2010, researchers had demonstrated the feasibility of introducing diverse substituents at positions 1, 2, 6, and 7 through careful selection of starting materials. The dimethylaminopropyl side chain, as seen in this compound, became a common feature in derivatives targeting neurological receptors.
  • Crystallographic Advances : X-ray diffraction studies of related compounds (e.g., PubChem CID 2029007) revealed planar chromene systems with slight puckering in the pyrrole ring, providing insights into conformational flexibility.

The specific 6,7-dimethyl substitution pattern observed in this compound represents a more recent innovation (post-2015), aimed at modulating electronic properties and steric bulk for enhanced target selectivity.

Position Within Heterocyclic Compound Classification

This molecule belongs to two overlapping heterocyclic categories:

  • Fused Bicyclic Systems

    • Combines a benzopyran (oxygen-containing heterocycle) with a pyrrole (nitrogen-containing heterocycle).
    • The fusion occurs between the pyran's C2-C3 bond and the pyrrole's C2-C3 bond, creating a contiguous π-system across both rings.
  • Diketone Derivatives

    • The 3,9-dione functionality places it within the broader class of cyclic diketones, which exhibit unique reactivity patterns (e.g., keto-enol tautomerism, nucleophilic addition at carbonyl centers).

Table 2: Heterocyclic Classification Hierarchy

Level Classification
Primary heterocycle Fused bicyclic system
Secondary features - Oxygen heteroatom (chromene)
- Nitrogen heteroatom (pyrrole)
- Dual carbonyl groups (dione)
Functional derivatives - Aryl substituents
- Alkylamino side chains

The strategic placement of hydrogen bond donors (phenolic -OH), acceptors (carbonyls, ethers), and cationic centers (protonated dimethylamino group) makes this compound particularly interesting for supramolecular chemistry applications.

Propiedades

Fórmula molecular

C24H26N2O4

Peso molecular

406.5 g/mol

Nombre IUPAC

2-[3-(dimethylamino)propyl]-1-(3-hydroxyphenyl)-6,7-dimethyl-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C24H26N2O4/c1-14-11-18-19(12-15(14)2)30-23-20(22(18)28)21(16-7-5-8-17(27)13-16)26(24(23)29)10-6-9-25(3)4/h5,7-8,11-13,21,27H,6,9-10H2,1-4H3

Clave InChI

YRKBBNSIMMLVSP-UHFFFAOYSA-N

SMILES canónico

CC1=CC2=C(C=C1C)OC3=C(C2=O)C(N(C3=O)CCCN(C)C)C4=CC(=CC=C4)O

Origen del producto

United States

Métodos De Preparación

Procedure

  • Synthesis of the Pyrrole Precursor :

    • Methyl 4-(2-hydroxy-3,4-dimethylphenyl)-2,4-dioxobutanoate 1 is treated with 3-(dimethylamino)propylamine 3 in tetrahydrofuran (THF) at 0°C to form a β-enamino diketone intermediate.

  • Cyclization with 3-Hydroxybenzaldehyde :

    • The intermediate undergoes cyclization in the presence of 3-hydroxybenzaldehyde 2 and p-toluenesulfonic acid (PTSA) in toluene at 90°C, yielding the chromeno-pyrrole core.

Table 2: Key Parameters for Sequential Synthesis

ParameterValue
Solvent for Step 1THF
Catalyst for Step 2PTSA (0.05 equiv.)
Overall Yield68%

Post-Functionalization Modifications

For derivatives requiring late-stage functionalization, reductive amination or alkylation can introduce the dimethylaminopropyl group after core formation.

Example Protocol

  • Core Synthesis :

    • Prepare 1-(3-hydroxyphenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione via MCR.

  • Dimethylaminopropyl Introduction :

    • React the core with 3-chloro-N,N-dimethylpropan-1-amine in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 60°C.

Table 3: Post-Functionalization Efficiency

Starting MaterialReagentYield (%)Purity (HPLC)
Core compound3-Chloro-N,N-dimethylpropan-1-amine72>95%

Industrial-Scale Considerations

For large-scale production, continuous flow chemistry has been explored to enhance reproducibility and reduce reaction times. Key adjustments include:

  • Solvent Choice : Replacing ethanol with isopropanol to improve solubility at high concentrations.

  • Catalyst Loading : Reducing PTSA to 0.01 equiv. to minimize waste.

Table 4: Scalability Metrics

Batch Size (kg)Reaction Time (h)Isolated Yield (%)
1875
10973

Analytical Characterization

Critical quality control metrics for the final compound include:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.82 (d, J = 8.4 Hz, 1H), 6.95 (s, 1H), 3.45 (t, J = 6.8 Hz, 2H), 2.72 (s, 6H).

  • HPLC Purity : >98% (C18 column, acetonitrile/water gradient).

Challenges and Solutions

  • Challenge : Epimerization at the pyrrole nitrogen during cyclization.

    • Solution : Use of chiral auxiliaries or low-temperature conditions (-20°C).

  • Challenge : Poor solubility of intermediates.

    • Solution : Switch to polar aprotic solvents (e.g., DMF) during alkylation steps .

Análisis De Reacciones Químicas

Tipos de reacciones

2-[3-(Dimetilamino)propil]-1-(3-hidroxifenil)-6,7-dimetil-1,2-dihidrocromeno[2,3-c]pirrol-3,9-diona puede experimentar varios tipos de reacciones químicas, que incluyen:

    Oxidación: El grupo hidroxifenil se puede oxidar para formar quinonas.

    Reducción: Los grupos carbonilo se pueden reducir a alcoholes.

    Sustitución: El grupo dimetilamino puede participar en reacciones de sustitución nucleofílica.

Reactivos y condiciones comunes

    Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).

    Reducción: Se utilizan comúnmente agentes reductores como hidruro de aluminio y litio (LiAlH4) o borohidruro de sodio (NaBH4).

    Sustitución: Se pueden usar reactivos como haluros de alquilo o cloruros de acilo para reacciones de sustitución.

Productos principales

Los productos principales formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación del grupo hidroxifenil puede conducir a la formación de quinonas, mientras que la reducción de los grupos carbonilo puede producir alcoholes.

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have indicated that compounds with similar structural frameworks exhibit significant anticancer properties. The incorporation of the dimethylamino group is believed to enhance the lipophilicity and bioavailability of the compound, potentially allowing it to penetrate cell membranes more effectively.

Case Study:

In vitro assays demonstrated that derivatives of this compound showed cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.

Neuroprotective Effects

The compound's ability to modulate neurotransmitter systems positions it as a candidate for neuroprotective therapies. Its structural similarity to known neuroprotective agents suggests potential benefits in conditions such as Alzheimer’s disease and Parkinson’s disease.

Case Study:

Research published in a peer-reviewed journal highlighted that the compound exhibited antioxidant properties and reduced neuroinflammation in animal models, suggesting its utility in treating neurodegenerative disorders.

Anti-inflammatory Properties

Inflammation is a common underlying factor in many chronic diseases. The compound has shown promise in reducing inflammatory markers in preclinical studies.

Case Study:

A study focused on the compound's effect on COX and LOX pathways demonstrated significant inhibition of pro-inflammatory cytokines in cultured macrophages, indicating potential applications in treating inflammatory diseases.

Molecular Docking Studies

Molecular docking simulations have been employed to predict the binding affinity of this compound with various biological targets, including enzymes involved in cancer progression and neuroinflammation.

Target ProteinBinding Affinity (kcal/mol)Remarks
COX-1-7.5Strong inhibitor
COX-2-8.0Selective inhibition
D1 Dopamine Receptor-6.8Potential modulator

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is crucial for its therapeutic application. Preliminary studies suggest favorable absorption and distribution characteristics.

Key Findings:

  • Bioavailability : High oral bioavailability observed in animal models.
  • Metabolism : Primarily metabolized by liver enzymes, with metabolites showing similar bioactivity.

Mecanismo De Acción

El mecanismo de acción de 2-[3-(Dimetilamino)propil]-1-(3-hidroxifenil)-6,7-dimetil-1,2-dihidrocromeno[2,3-c]pirrol-3,9-diona involucra su interacción con objetivos moleculares y vías específicas. El compuesto puede ejercer sus efectos a través de:

    Unión a receptores específicos: Modulación de su actividad.

    Inhibición de enzimas: Afectación de las vías metabólicas.

    Interacción con el ADN o el ARN: Influencia de la expresión génica.

Comparación Con Compuestos Similares

Substituent Effects on Physicochemical Properties

Aminoalkyl Chains: The dimethylamino group in the target compound provides moderate basicity (pKa ~8–9) compared to the diethylamino analog (lower basicity due to steric hindrance) . Hydroxyethyl substituents (e.g., in ) enhance water solubility via hydrogen bonding.

phenyl or trimethoxyphenyl groups in analogs .

Methyl/Methoxy Groups :

  • 6,7-Dimethyl substituents in the target compound improve metabolic stability but reduce solubility compared to 6-methoxy analogs .

Functionalization Potential

  • The target compound can undergo ring-opening reactions with hydrazine hydrate to form 3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-ones, expanding its utility in medicinal chemistry .
  • Analogs with fused pyrimidine or indole cores (e.g., ) exhibit distinct electronic properties, such as extended conjugation for optical applications.

Research Implications

  • Materials Science: Chromeno-pyrrole derivatives with methoxy or hydroxy groups may serve as fluorescent probes due to their rigid, conjugated cores .

Actividad Biológica

The compound 2-[3-(dimethylamino)propyl]-1-(3-hydroxyphenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione , also referred to by its CAS number 879922-14-2 , belongs to a class of compounds known for their diverse biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

  • Molecular Formula : C24_{24}H32_{32}N2_{2}O4_{4}
  • Molecular Weight : 412.5 g/mol
  • Structure : The compound features a chromeno-pyrrole framework which is known to contribute to its biological activity.

Antioxidant Activity

Research indicates that compounds within the chromeno[2,3-c]pyrrole family exhibit significant antioxidant properties. Antioxidants are crucial in mitigating oxidative stress in biological systems. The antioxidant activity is attributed to the presence of hydroxyl groups and the unique chromone structure which can scavenge free radicals effectively .

Antiviral Properties

Notably, derivatives of this compound have been studied for their antiviral potential. For instance, related compounds have shown inhibition against the Main protease (Mpro) of SARS-CoV-2. This suggests that the structure may be a promising scaffold for developing antiviral agents .

Glucokinase Activation

Chromeno[2,3-c]pyrroles have also been reported to act as glucokinase activators. This activity could be beneficial in managing glucose levels in diabetic conditions, indicating potential therapeutic applications in metabolic disorders .

Inhibition of Enzymatic Activity

The compound has been noted for its ability to inhibit certain enzymes involved in metabolic pathways. For example, it has shown efficacy in inhibiting enzymes that are critical for the proliferation of cancer cells. This property underscores its potential as an anticancer agent .

Case Studies

Study ReferenceFindings
PMC8175933Demonstrated the synthesis of diversified 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones with notable antioxidant and enzyme inhibitory activities.
ResearchGateInvestigated the biological activities of similar compounds and highlighted improvements in drug likeness and solubility.

The biological activity of 2-[3-(dimethylamino)propyl]-1-(3-hydroxyphenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can be attributed to several mechanisms:

  • Radical Scavenging : The hydroxyl groups donate electrons to free radicals.
  • Enzyme Interaction : The compound may bind to active sites of enzymes altering their function.
  • Cellular Uptake : Its lipophilicity allows for easy penetration into cell membranes, enhancing bioavailability.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing chromeno[2,3-c]pyrrole-3,9-dione derivatives, and how are substituents introduced?

  • Methodological Answer: The compound can be synthesized via a multicomponent reaction involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines. Substituents are introduced by varying the aldehyde (e.g., methoxy, halogen, alkyl groups) and amine (e.g., dimethylaminopropyl) components. The reaction proceeds under mild conditions (e.g., 80°C in dioxane) with yields ranging from 43–86% and >95% purity via crystallization .

Q. How is the structural integrity of this compound validated after synthesis?

  • Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming the positions of substituents (e.g., 3-hydroxyphenyl, dimethylamino groups). Thermal stability is assessed using differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA). High-performance liquid chromatography (HPLC) ensures purity (>95%) .

Q. What solvents and reaction conditions optimize the synthesis of this compound?

  • Methodological Answer: Dry dioxane is preferred for its stability at elevated temperatures (80°C). Heating duration varies based on substituent electronic effects: 15–20 minutes for electron-deficient aldehydes and up to 2 hours for electron-rich aldehydes. A 1.1:1 molar ratio of amine to aldehyde minimizes side reactions .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.